molecular formula C19H20F3NO3S B2365482 (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone CAS No. 1396757-98-4

(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Cat. No.: B2365482
CAS No.: 1396757-98-4
M. Wt: 399.43
InChI Key: WQERLNHXOXOGHR-UHFFFAOYSA-N
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Description

(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a useful research compound. Its molecular formula is C19H20F3NO3S and its molecular weight is 399.43. The purity is usually 95%.
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Biological Activity

The compound (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H23F3N2O2SC_{19}H_{23}F_{3}N_{2}O_{2}S, with a molecular weight of 393.46 g/mol. The structure features a piperidine ring, a furan moiety, and a trifluoromethoxy-substituted phenyl group, which contribute to its unique properties and biological activities.

PropertyValue
Molecular FormulaC₁₉H₂₃F₃N₂O₂S
Molecular Weight393.46 g/mol
CAS Number1396811-49-6

Antitumor Activity

Recent studies have indicated that derivatives of similar structures exhibit significant antitumor properties. For instance, compounds with thiazole and furan moieties have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The presence of electron-withdrawing groups, such as trifluoromethoxy, enhances the potency by increasing the lipophilicity and facilitating cellular uptake.

Case Study : A study on structurally similar furan-based compounds demonstrated an IC50 value of less than 10 µM against the HT-29 colon cancer cell line, suggesting that modifications in the piperidine scaffold could yield compounds with enhanced activity against various tumors .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds containing thiol groups have been reported to exhibit antibacterial activities against multi-drug resistant strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic processes.

Research Findings : A derivative with a similar piperidine structure exhibited MIC values ranging from 46.9 to 93.7 µg/mL against Gram-positive bacteria, indicating promising antimicrobial potential .

Anti-inflammatory Effects

Compounds containing furan and piperidine rings have also been evaluated for their anti-inflammatory properties. In vivo studies have shown that these compounds can significantly reduce inflammation markers in animal models.

Case Study : A synthesized analog demonstrated a reduction in paw edema in rats by 50% compared to controls, showcasing its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

  • Furan moiety : Contributes to the overall activity through electron donation and stabilization of the molecule.
  • Trifluoromethoxy group : Enhances lipophilicity and increases binding affinity to biological targets.
  • Piperidine ring : Serves as a central scaffold that can be modified to improve pharmacokinetic properties.

Properties

IUPAC Name

[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO3S/c20-19(21,22)26-16-5-3-15(4-6-16)18(24)23-9-7-14(8-10-23)12-27-13-17-2-1-11-25-17/h1-6,11,14H,7-10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQERLNHXOXOGHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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